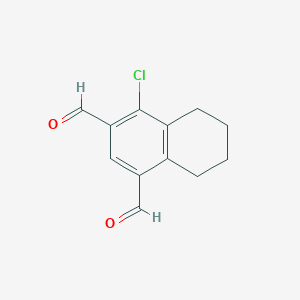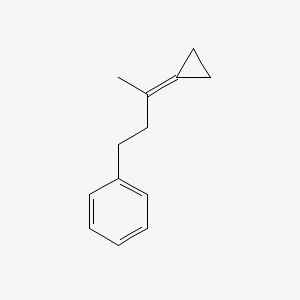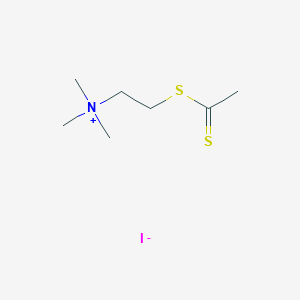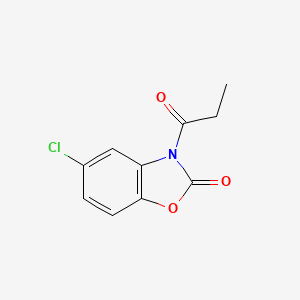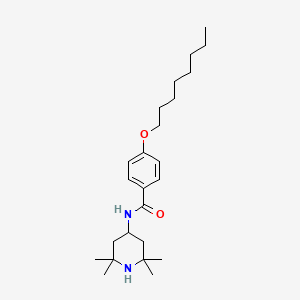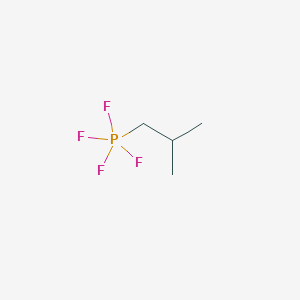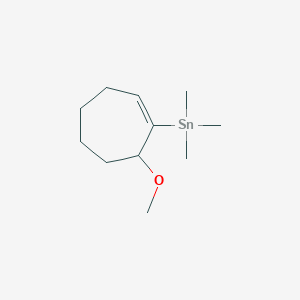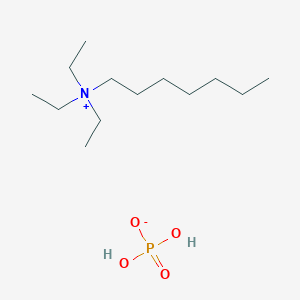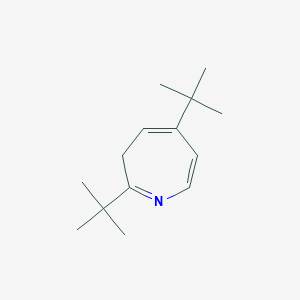
3H-Azepine, 2,5-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Azepine, 2,5-bis(1,1-dimethylethyl)- is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bulky tert-butyl groups at positions 2 and 5 of the azepine ring significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dilithiated 2-methyl-5-propargylthiophene with isopropyl isothiocyanate followed by treatment with super bases can yield the desired azepine derivative . Another approach involves the recyclization of small or medium carbo-, oxa-, or azacyclanes .
Industrial Production Methods: Industrial production of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- typically involves scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of tert-butyl groups can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines under basic conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azepine ring can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3H-Azepine, 2,5-bis(1,1-dimethylethyl)- has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives are studied for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Additionally, this compound is used in the development of new materials and catalysts in the industrial sector .
Mécanisme D'action
The mechanism of action of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The bulky tert-butyl groups can also affect the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- include other azepine derivatives such as 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine and benzazepines . These compounds share the seven-membered ring structure but differ in their substituents and overall chemical properties.
Uniqueness: The uniqueness of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- lies in the presence of the bulky tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
120783-70-2 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
2,5-ditert-butyl-3H-azepine |
InChI |
InChI=1S/C14H23N/c1-13(2,3)11-7-8-12(14(4,5)6)15-10-9-11/h7,9-10H,8H2,1-6H3 |
Clé InChI |
OKMIZUTWTOWODX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=CC(=CC1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


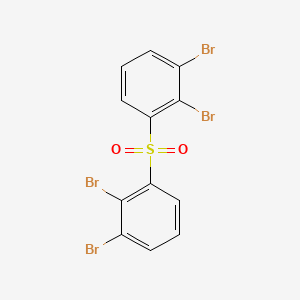

methanone](/img/structure/B14304178.png)
